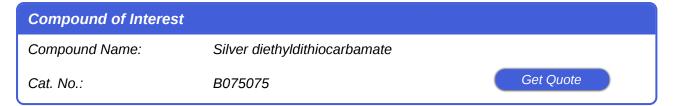




An In-depth Technical Guide to Silver Diethyldithiocarbamate (CAS 1470-61-7)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of silver diethyldithiocarbamate (SDDC). The information is intended for professionals in research and development who utilize this compound in analytical chemistry, materials science, and pharmacology.

Core Chemical and Physical Properties

Silver diethyldithiocarbamate is an organosilver compound recognized for its utility as a chelating agent and analytical reagent. It is a stable, light-sensitive solid that should be stored under refrigerated conditions (2-8°C) to ensure its integrity.[1][2][3][4]

Table 1: Physical and Chemical Properties of Silver Diethyldithiocarbamate



Property	Value	Source(s)
CAS Number	1470-61-7	[1][2][3][5][6][7]
Molecular Formula	C5H10AgNS2	[1][5][8]
Molecular Weight	256.14 g/mol	[1][2][8][9]
Appearance	Light yellow to pale brown or khaki-colored powder/solid	[1][8][10]
Melting Point	172-175 °C (lit.) to 178-183 °C	[1][2][4][10][11][12]
Storage Temperature	2-8°C	[1][2][3][4]

| Sensitivity | Light Sensitive |[3][5][7][10][12] |

Table 2: Solubility of Silver Diethyldithiocarbamate

Solvent	Solubility	Notes	Source(s)
Pyridine	25 mg/mL	Forms a clear, yellow solution.	[2][4]
Water	Insoluble / Sparingly Soluble	Reports are conflicting. Stated as "insoluble" for analytical purposes, though some datasheets list it as soluble.	[3][5][7][10][13]

| Chloroform | Insoluble | |[7] |

Spectroscopic Data

The spectral characteristics of SDDC are fundamental to its identification and quantification, particularly in its application as a chromogenic reagent.

Table 3: Key Spectroscopic Data for Diethyldithiocarbamate Complexes



Spectrum Type	Wavelength / Wavenumber (cm ⁻¹) / Chemical Shift (ppm)	Assignment / Notes	Source(s)
UV-Vis	535 nm	Amax of the red- colored complex formed between arsine (AsH ₃) and SDDC in pyridine. This is the basis for the colorimetric determination of arsenic.	[1][13]
FT-IR	~1470 cm ⁻¹	ν(C-N) "Thioureide" band. The frequency indicates a partial double bond character, which is a hallmark of dithiocarbamates.	[14]
	~1000 cm ⁻¹	ν(C-S) stretch. The presence of a single sharp band is indicative of a symmetric, bidentate coordination of the ligand through both sulfur atoms.	[14]
	~380 cm ⁻¹	v(M-S) stretch. This far-IR band confirms the coordination of the sulfur atoms to the metal center (in this case, silver).	[14]



Spectrum Type	Wavelength / Wavenumber (cm ⁻¹) / Chemical Shift (ppm)	Assignment / Notes	Source(s)
¹H NMR*	~1.2 ppm (triplet)	-CH₃ of the ethyl groups.	[12]
	~4.0 ppm (quartet)	-CH ₂ - of the ethyl groups.	[12]
¹³ C NMR*	~12 ppm	-CH₃ of the ethyl groups.	[12]
	~50 ppm	-CH ₂ - of the ethyl groups.	[12]

| | ~207 ppm | NCS₂ (thioureide carbon). |[12] |

*Note: Specific NMR data for the silver salt is not readily available. The provided chemical shifts are for the closely related sodium diethyldithiocarbamate in D₂O. The shifts for the ethyl groups (-CH₂- and -CH₃) in the silver complex are expected to be very similar.[12]

Experimental Protocols

The following sections detail standardized procedures for the synthesis of **silver diethyldithiocarbamate** and its primary application in analytical chemistry.

This protocol describes a standard laboratory-scale precipitation reaction to synthesize SDDC.

Methodology:

- Preparation of Reactant Solutions:
 - Prepare an aqueous solution of sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂).
 - Prepare an aqueous solution of silver nitrate (AgNO₃).
- Precipitation:

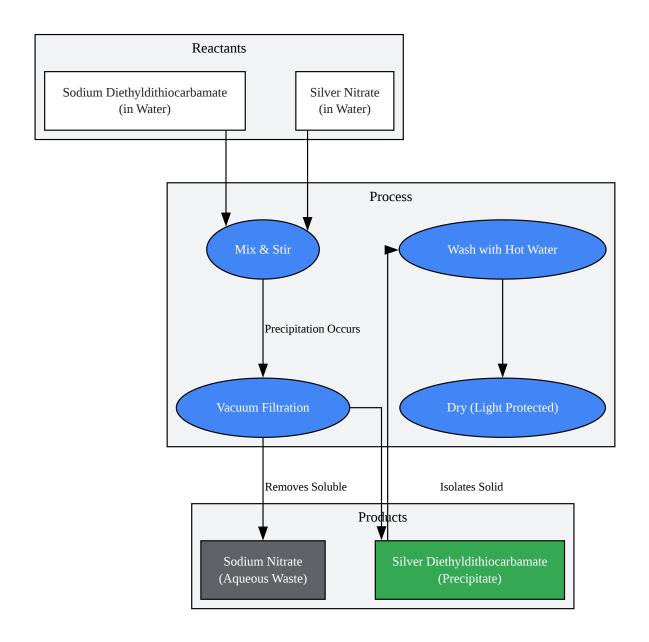
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- While stirring, slowly add the silver nitrate solution to the sodium diethyldithiocarbamate solution.
- A light-yellow precipitate of silver diethyldithiocarbamate will form immediately.[1][13]
- Isolation and Purification:
 - Collect the precipitate by vacuum filtration using a Büchner funnel.
 - Wash the solid residue thoroughly with hot deionized water to remove any unreacted salts,
 such as sodium nitrate.[1]
 - Dry the purified silver diethyldithiocarbamate powder in a desiccator or a vacuum oven at a low temperature, protected from light.





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Figure 1. Workflow for the synthesis of **silver diethyldithiocarbamate**.

This method, widely adopted by regulatory bodies, relies on the conversion of arsenic to arsine gas, which then reacts with SDDC to produce a colored complex suitable for spectrophotometric analysis.[5][13]

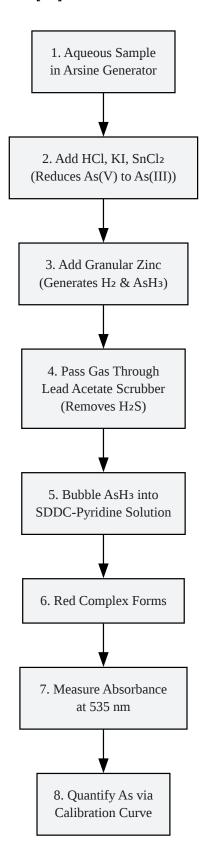


Methodology:

- Sample Preparation: Place the aqueous sample containing arsenic (typically up to 20 μg As) into an arsine generator flask.[5]
- Reduction of Arsenic:
 - Add concentrated hydrochloric acid, potassium iodide solution, and stannous chloride (SnCl₂) solution to the flask. This step reduces pentavalent arsenic (As(V)) to the trivalent state (As(III)).[13]
- · Apparatus Setup:
 - Place glass wool impregnated with lead acetate in the scrubber tube of the generator. This
 removes any hydrogen sulfide gas that may interfere.[13]
 - Pipette a precise volume of the silver diethyldithiocarbamate-pyridine absorbing solution into the absorber tube.[5][13]
- Arsine Generation:
 - Add granular zinc to the generator flask and immediately connect the scrubber and absorber assembly.
 - The zinc reacts with the acid to produce hydrogen gas, which reduces As(III) to volatile arsine gas (AsH₃).[13]
- Color Development: The generated arsine gas is carried by the hydrogen stream through the scrubber and bubbles into the absorber solution. The arsine reacts with the SDDC to form a red-colored complex.[13]
- Spectrophotometric Measurement:
 - Allow 30 minutes for the complete evolution of arsine.[5]
 - Transfer the absorbing solution to a cuvette and measure the absorbance at a wavelength of 535 nm using a spectrophotometer.



 Determine the arsenic concentration by comparing the absorbance to a calibration curve prepared from arsenic standards.[13]





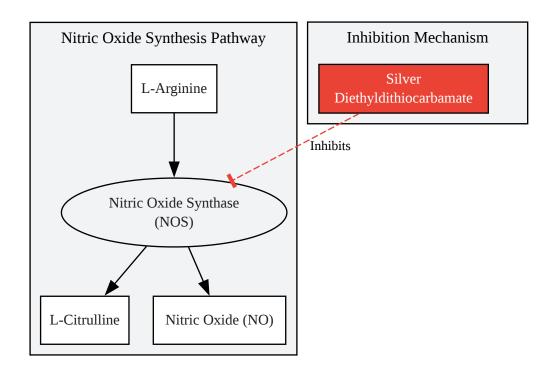
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Figure 2. Experimental workflow for arsenic determination using the SDDC method.

Applications in Research and Drug Development

Beyond its classical role in arsenic detection, the diethyldithiocarbamate ligand, often delivered as its silver or sodium salt, has several applications in biological and pharmaceutical research.

The diethyldithiocarbamate moiety is known to inhibit the activity of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) from L-arginine.[15] Overproduction of NO by neuronal NOS (nNOS) is implicated in neurodegenerative disorders, making NOS inhibitors a therapeutic target.[16] The inhibition disrupts the normal catalytic conversion, reducing the production of this key signaling molecule.



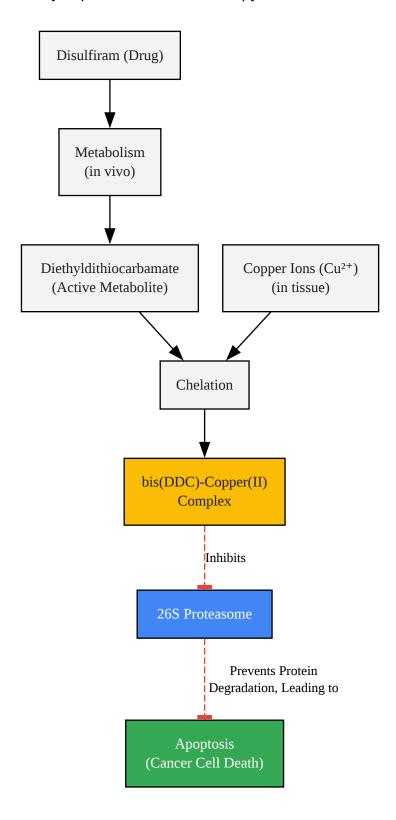
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Figure 3. Inhibition of the nitric oxide synthase (NOS) pathway by diethyldithiocarbamate.

The drug Disulfiram, used for alcoholism treatment, is metabolized in the body to diethyldithiocarbamate (DDC). In the presence of copper ions, DDC forms a



bis(diethyldithiocarbamate)-copper(II) complex. This copper complex is a potent inhibitor of the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. By inhibiting the proteasome, the complex induces apoptosis (programmed cell death) in cancer cells, an activity that is being actively explored for cancer therapy.





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Figure 4. Mechanism of copper chelation and proteasome inhibition by diethyldithiocarbamate.

- Spin Trap: In conjunction with Fe²⁺, it is used as a spin trap to detect and measure nitric oxide (NO) and the partial pressure of oxygen (pO₂) in biological tissues.[4][15][17]
- Enzyme Inhibition: It is a known inhibitor of copper-containing enzymes such as superoxide dismutase and ascorbate oxidase.[4][15]
- Materials Science: It serves as a single-source precursor for the synthesis of silver nanoparticles and acanthite (Ag₂S) thin films, which have applications in nanotechnology and photoelectrochemistry.[1][18]
- Agriculture: The compound has been explored for its utility as a fungicide and pesticide.[1]

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